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Abstract
ER-076349 is a potent, synthetically derived macrocyclic ketone with significant antitumor

properties. It originates as a structurally simplified analog of the marine natural product

Halichondrin B and serves as a key intermediate in the synthesis of the FDA-approved

anticancer drug, Eribulin (Halaven®). Developed by Eisai Co., Ltd., ER-076349 exerts its

cytotoxic effects primarily through the inhibition of tubulin polymerization, leading to a cascade

of cellular events that culminate in cell cycle arrest and apoptosis. This technical guide provides

a comprehensive overview of the origin, synthesis, mechanism of action, and biological effects

of ER-076349, supported by quantitative data, experimental methodologies, and detailed

signaling pathway diagrams.

Origin and Synthesis
ER-076349 is a testament to the power of natural product synthesis in modern drug discovery.

Its development arose from the challenges associated with the scarcity of Halichondrin B, a

complex polyether macrolide isolated from the marine sponge Halichondria okadai.[1] The

remarkable antitumor activity of Halichondrin B spurred efforts to create synthetic analogs that

would be more accessible for clinical development.

ER-076349 is a synthetic precursor to Eribulin, another analog of Halichondrin B.[2] The

synthesis of these complex molecules is a significant challenge in organic chemistry. While a
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detailed, step-by-step public protocol for the synthesis of ER-076349 is not readily available,

likely due to its proprietary nature, the general strategy involves a highly convergent approach.

This entails the synthesis of several complex fragments of the molecule, which are then

coupled together in the final stages. A patent for the synthesis of Halichondrin B analogs

provides a glimpse into the final steps of converting ER-076349 to Eribulin, which involves the

activation of the C35 primary alcohol and subsequent amination.[3] The total synthesis of

Halichondrin B, and by extension its analogs, is a multi-step process that has been the subject

of extensive research.[1][4]

Mechanism of Action: Tubulin Polymerization
Inhibition
The primary mechanism of action of ER-076349 is the inhibition of tubulin polymerization.[5][6]

Tubulin is a globular protein that polymerizes to form microtubules, which are essential

components of the cytoskeleton and the mitotic spindle. By binding to tubulin, ER-076349
disrupts the dynamics of microtubule assembly and disassembly. This interference with

microtubule function has profound consequences for rapidly dividing cells, such as cancer

cells, which are highly dependent on the proper formation and function of the mitotic spindle for

cell division.

The binding of ER-076349 to tubulin is thought to occur at the plus ends of microtubules,

suppressing both the growth and shortening phases of dynamic instability. This leads to the

sequestration of tubulin into nonfunctional aggregates, ultimately disrupting the formation of a

functional mitotic spindle.[7]

Cellular Effects and Signaling Pathways
The inhibition of tubulin polymerization by ER-076349 triggers a series of downstream cellular

events, primarily leading to cell cycle arrest at the G2/M phase and subsequent induction of

apoptosis.

G2/M Cell Cycle Arrest
By disrupting the mitotic spindle, ER-076349 activates the spindle assembly checkpoint, a

crucial cellular surveillance mechanism that ensures proper chromosome alignment before the
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cell enters anaphase. This checkpoint activation prevents the progression of mitosis, leading to

an accumulation of cells in the G2/M phase of the cell cycle.[5]

The G2/M transition is tightly regulated by the activity of the Cyclin B/CDK1 complex.[8] The

arrest induced by ER-076349 is associated with the modulation of key regulatory proteins of

this complex. While the precise upstream signaling from disrupted microtubules to the G2/M

checkpoint machinery in the context of ER-076349 is not fully elucidated, it is known to involve

a cascade of phosphorylation events that ultimately inhibit the activity of the anaphase-

promoting complex/cyclosome (APC/C), a key ubiquitin ligase required for mitotic progression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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